Methyl 4-oxotetrahydrofuran-2-carboxylate
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Overview
Description
Methyl 4-oxotetrahydrofuran-2-carboxylate is an organic compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol . It is a derivative of tetrahydrofuran, a heterocyclic compound, and is characterized by the presence of a carboxylate ester and a ketone functional group. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxotetrahydrofuran-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydrofuran with a suitable oxidizing agent to introduce the ketone functionality, followed by esterification with methanol to form the carboxylate ester . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation and esterification processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to achieve high throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex molecules.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties and reactivity.
Substitution: The ester and ketone groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group can yield methyl 4-hydroxytetrahydrofuran-2-carboxylate, while nucleophilic substitution can produce various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Methyl 4-oxotetrahydrofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s pharmacological properties explores its potential as a therapeutic agent.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 4-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydrofuran-2-carboxylate: Similar in structure but lacks the ketone group, leading to different reactivity and applications.
Tetrahydrofuran-2-carboxylic acid: The carboxylic acid form of the compound, which can be converted to the ester through esterification.
4-Hydroxytetrahydrofuran-2-carboxylate: A reduced form of the compound with a hydroxyl group instead of a ketone.
Uniqueness
Methyl 4-oxotetrahydrofuran-2-carboxylate is unique due to the presence of both a ketone and an ester functional group, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 4-oxooxolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)5-2-4(7)3-10-5/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHVSNZGUSYYOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98136-12-0 |
Source
|
Record name | methyl 4-oxooxolane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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